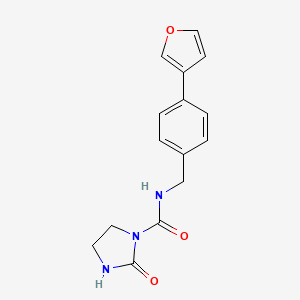

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide

CAS No.: 2034602-63-4

Cat. No.: VC4251946

Molecular Formula: C15H15N3O3

Molecular Weight: 285.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034602-63-4 |

|---|---|

| Molecular Formula | C15H15N3O3 |

| Molecular Weight | 285.303 |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-2-oxoimidazolidine-1-carboxamide |

| Standard InChI | InChI=1S/C15H15N3O3/c19-14-16-6-7-18(14)15(20)17-9-11-1-3-12(4-2-11)13-5-8-21-10-13/h1-5,8,10H,6-7,9H2,(H,16,19)(H,17,20) |

| Standard InChI Key | HKIABSFLOKALCY-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Introduction

Synthesis and Preparation

The synthesis of compounds similar to N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step reactions. These may include:

-

Condensation reactions: To form the imidazolidine ring.

-

Amidation reactions: To introduce the carboxamide group.

-

Arylation reactions: To attach the benzyl group with a furan substituent.

These steps often require careful control of reaction conditions and reagents to achieve high yields and purity.

Biological Activities

Compounds with imidazolidine and furan rings have been explored for various biological activities, including:

-

Antimicrobial properties: Furan derivatives are known for their antimicrobial effects.

-

Anticancer activities: Some imidazolidine derivatives have shown potential as anticancer agents .

-

Neuroprotective effects: Certain furan-containing compounds have been studied for neuroprotective properties.

Related Compounds and Research Findings

Related compounds, such as 2-oxoimidazolidine-4-carboxamides, have been studied for their role as Na v1.8 inhibitors, which are useful in managing pain . Additionally, compounds with furan rings have been synthesized and explored for their potential in drug development .

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-oxoimidazolidine-4-carboxamides | Na v1.8 inhibitors | |

| Furan derivatives | Antimicrobial, anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume